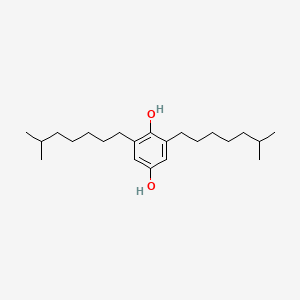

2,6-Bis(6-methylheptyl)benzene-1,4-diol

描述

Structure

3D Structure

属性

CAS 编号 |

57214-69-4 |

|---|---|

分子式 |

C22H38O2 |

分子量 |

334.5 g/mol |

IUPAC 名称 |

2,5-bis(6-methylheptyl)benzene-1,4-diol |

InChI |

InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-15-22(24)20(16-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |

InChI 键 |

NABFRHBCIHEYTA-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC1=CC(=CC(=C1O)CCCCCC(C)C)O |

规范 SMILES |

CC(C)CCCCCC1=CC(=C(C=C1O)CCCCCC(C)C)O |

其他CAS编号 |

57214-69-4 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Bis 6 Methylheptyl Benzene 1,4 Diol

Direct Alkylation Strategies for Regioselective Benzene-1,4-diol (B12442567) Functionalization

Direct alkylation of the benzene-1,4-diol (hydroquinone) scaffold is a primary approach for the synthesis of its 2,6-disubstituted derivatives. The success of this strategy hinges on controlling the regioselectivity to favor substitution at the positions ortho to the hydroxyl groups, while mitigating common side reactions such as O-alkylation and polyalkylation at other ring positions.

Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitution Reactions

The Friedel-Crafts alkylation and related electrophilic aromatic substitution reactions are cornerstone methods for forging carbon-carbon bonds on aromatic rings. heteroletters.org In the context of synthesizing 2,6-bis(6-methylheptyl)benzene-1,4-diol, this would involve the reaction of hydroquinone (B1673460) with a suitable 6-methylheptyl electrophile.

The alkylating agent could be an alkyl halide, such as 1-bromo-6-methylheptane, or an alkene, like 6-methyl-1-heptene (B80069), in the presence of a Lewis acid or Brønsted acid catalyst. slchemtech.com The general mechanism involves the generation of a carbocation or a polarized alkylating agent complex which then attacks the electron-rich hydroquinone ring. slchemtech.com

A significant challenge in the Friedel-Crafts alkylation of phenols and hydroquinones is controlling the position of substitution. The hydroxyl groups are activating and ortho-, para-directing. Since the para position is already occupied by a hydroxyl group, substitution is directed to the ortho positions (2, 3, 5, and 6). Achieving exclusive 2,6-disubstitution requires careful optimization of reaction conditions. The use of bulky alkylating agents can sterically favor the less hindered positions.

An alternative approach within this category is the initial synthesis of 2,6-bis(6-methylheptyl)phenol, followed by oxidation to the corresponding benzoquinone and subsequent reduction to the hydroquinone. The direct methylation of phenol (B47542) to produce ortho-substituted products like 2,6-xylenol is a well-established industrial process. google.com A similar strategy could be envisioned for the introduction of the 6-methylheptyl groups. The oxidation of sterically hindered 2,6-dialkylphenols can lead to the formation of the corresponding p-benzoquinones, which can then be reduced to the desired 2,6-dialkylhydroquinones. researchgate.netresearchgate.net

Table 1: Key Aspects of Friedel-Crafts Alkylation for 2,6-Disubstitution of Hydroquinone

| Parameter | Description |

| Alkylating Agents | 6-methyl-1-heptene, 1-bromo-6-methylheptane, 6-methylheptan-1-ol |

| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), Brønsted acids (e.g., H₂SO₄, Amberlyst-15) slchemtech.comnih.gov |

| Challenges | Polysubstitution, O-alkylation vs. C-alkylation, regioselectivity control. nih.gov |

| Potential Solution | Use of specific catalysts and reaction conditions to favor 2,6-dialkylation. For example, using dilute sulfuric acid has been reported to promote dialkylation of hydroquinone. researchgate.net |

Reductive Alkylation Pathways for Alkyl Chain Introduction

Reductive alkylation, also known as reductive amination when a C-N bond is formed, offers an alternative route for introducing alkyl groups. wikipedia.orgmasterorganicchemistry.com While more commonly used for the synthesis of amines from carbonyl compounds, analogous C-alkylation reactions can be envisioned. wikipedia.org A hypothetical pathway could involve the reaction of hydroquinone with 6-methylheptanal (B128093) in the presence of a reducing agent. However, this method is less common for the direct C-alkylation of phenols and hydroquinones.

A more plausible, albeit indirect, application of reductive amination could be in the synthesis of a precursor. For example, a diaminobenzene derivative could be synthesized and subsequently converted to the target hydroquinone.

Catalytic Approaches to C-Alkylation of Hydroquinone Scaffolds

Modern catalytic methods provide more selective and environmentally benign alternatives to classical Friedel-Crafts reactions. beilstein-journals.org The catalytic alkylation of phenols with alkenes using solid acid catalysts, such as zeolites or ion-exchange resins like Amberlyst-15, has been studied. nih.govpnnl.gov These catalysts can offer enhanced regioselectivity and easier separation from the reaction mixture.

For the synthesis of this compound, a reaction between hydroquinone and 6-methyl-1-heptene over a suitable solid acid catalyst could be a viable route. The shape selectivity of some zeolites could potentially favor the formation of the 2,6-disubstituted product. The reaction mechanism often involves the formation of a carbocation intermediate from the alkene, which then alkylates the phenol ring. pnnl.gov

Mechanistic Insights into Regioselectivity at the 2,6-Positions

The regioselectivity of phenol and hydroquinone alkylation is governed by a combination of electronic and steric factors. The hydroxyl groups strongly activate the ortho and para positions for electrophilic attack. In hydroquinone, the para positions are blocked, directing substitution to the ortho positions.

Theoretical studies on phenol alkylation have shown that O-alkylation to form a phenolic ether can be an initial, kinetically favored step. nih.gov This ether can then undergo an intramolecular rearrangement to the more thermodynamically stable C-alkylated products. nih.gov The formation of ortho-alkylated phenols is often favored. The use of bulky alkylating agents, such as the 6-methylheptyl group, would further enhance the steric hindrance at the positions adjacent to the already substituted carbon, thus favoring disubstitution at the 2 and 6 positions to minimize steric clash.

Computational studies have indicated that for the alkylation of phenol, competition between the hydrogen atom and the incoming alkyl group at the protonated ortho-intermediate determines the ortho/para ratio of the C-alkylation products. nih.gov In the case of hydroquinone, a similar competition would dictate the distribution of mono- and di-alkylated products and their isomers.

Convergent Synthesis via Coupling Reactions with Pre-functionalized Components

Convergent synthetic strategies offer an alternative to direct alkylation, often providing better control over the final structure. This approach involves the synthesis of two or more fragments of the target molecule, which are then joined together in the final steps. For this compound, this would typically involve a pre-functionalized hydroquinone core and a separate component carrying the 6-methylheptyl chain.

Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for a convergent synthesis of the target molecule.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netstudfile.net A plausible route to this compound would involve the following steps:

Preparation of a Dihalo-hydroquinone Derivative: Hydroquinone can be protected as its dimethyl ether (1,4-dimethoxybenzene) and then di-halogenated (e.g., dibrominated or diiodinated) at the 2 and 6 positions.

Preparation of a 6-Methylheptylboronic Acid or Ester: This can be synthesized from the corresponding Grignard reagent and a trialkyl borate.

Suzuki-Miyaura Coupling: The 2,6-dihalo-1,4-dimethoxybenzene would then be coupled with two equivalents of the 6-methylheptylboronic acid derivative in the presence of a palladium catalyst and a base. heteroletters.org

Deprotection: The final step would be the demethylation of the resulting 2,6-bis(6-methylheptyl)-1,4-dimethoxybenzene to yield the target hydroquinone.

This approach offers excellent control over the substitution pattern, as the positions of the alkyl chains are predetermined by the halogenation of the hydroquinone precursor.

Heck Coupling:

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst. harvard.edu A convergent synthesis using the Heck reaction could proceed as follows:

Preparation of a Dihalo-hydroquinone Derivative: Similar to the Suzuki-Miyaura route, a protected 2,6-dihalohydroquinone would be prepared.

Heck Coupling: This dihalide would be reacted with two equivalents of 6-methyl-1-heptene in the presence of a palladium catalyst and a base. This would introduce a 6-methylhept-1-enyl group at the 2 and 6 positions.

Reduction and Deprotection: The double bonds in the newly introduced chains would be reduced (e.g., by catalytic hydrogenation), followed by the deprotection of the hydroxyl groups to afford the final product.

The Heck reaction provides a direct way to introduce the carbon skeleton of the alkyl chain, which is then saturated in a subsequent step.

Table 2: Comparison of Convergent Cross-Coupling Strategies

| Reaction | Pre-functionalized Hydroquinone | Alkylating Component | Key Features |

| Suzuki-Miyaura | 2,6-Dihalo-1,4-dimethoxybenzene | (6-Methylheptyl)boronic acid/ester | High functional group tolerance; direct formation of the C-C single bond. researchgate.netstudfile.net |

| Heck | 2,6-Dihalo-1,4-dimethoxybenzene | 6-Methyl-1-heptene | Introduces an unsaturated alkyl chain, requiring a subsequent reduction step. harvard.edu |

Ullmann-Type Coupling Reactions for Aryl/Alkyl-Aryl Bond Formation

The construction of the 2,6-dialkylated hydroquinone core can be envisioned through several synthetic strategies, with Ullmann-type coupling reactions representing a historically significant and continually evolving approach for the formation of C-O and C-C bonds. wikipedia.orgorganic-chemistry.orgthermofisher.com While direct alkylation of hydroquinone can be challenging due to issues of selectivity and the potential for over-alkylation, modern catalytic systems offer more controlled pathways.

A plausible approach involves a copper-catalyzed cross-coupling reaction. The traditional Ullmann condensation often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, contemporary methods utilize soluble copper catalysts, often supported by ligands like diamines or acetylacetonates, which allow for milder reaction conditions. wikipedia.orgmdpi.com

For the synthesis of a 2,6-dialkylhydroquinone, a potential strategy would involve the coupling of a protected hydroquinone, such as 1,4-dimethoxybenzene (B90301), with a suitable 6-methylheptyl halide. Alternatively, a more convergent approach could involve the synthesis of a symmetric biaryl compound, followed by demethylation to yield the hydroquinone. The choice of catalyst, ligand, solvent, and base is crucial for optimizing the yield and selectivity of these reactions, particularly when dealing with sterically demanding substrates.

Synthesis of Complex Precursors Bearing 6-Methylheptyl Chains

The successful synthesis of this compound is contingent on the availability of a suitable precursor containing the 6-methylheptyl moiety. A common and effective precursor for introducing alkyl chains onto an aromatic ring is the corresponding alkyl halide, such as 6-methylheptyl bromide. This can be synthesized from the commercially available 6-methylheptan-1-ol through treatment with a suitable brominating agent, for instance, phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid.

Once the 6-methylheptyl bromide is obtained, it can be utilized in several ways to attach the alkyl chain to the aromatic core. One prominent method is the Friedel-Crafts alkylation. libretexts.orgyoutube.com This reaction involves the treatment of an aromatic compound, such as 1,4-dimethoxybenzene, with the alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.org However, a significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which could lead to the formation of isomeric products.

To circumvent the issue of rearrangement, a Friedel-Crafts acylation followed by reduction is a more reliable two-step alternative. nih.gov This would involve reacting 1,4-dimethoxybenzene with 6-methylheptanoyl chloride in the presence of a Lewis acid to form a diketone intermediate. The carbonyl groups of this intermediate can then be reduced to methylene (B1212753) groups using methods such as the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, yielding the desired 2,6-bis(6-methylheptyl)-1,4-dimethoxybenzene. Subsequent demethylation would then afford the target hydroquinone.

Another powerful technique for forming the C-C bond is through a Grignard reaction. rsc.org The 6-methylheptyl bromide can be converted to the corresponding Grignard reagent, 6-methylheptylmagnesium bromide, by reacting it with magnesium metal. This organometallic reagent can then be used in a coupling reaction with a suitably functionalized aromatic ring.

Derivatization and Post-Synthetic Modification of this compound

The two phenolic hydroxyl groups of this compound are key sites for further chemical modification, allowing for the tuning of its physical and chemical properties.

Esterification and Etherification of Phenolic Hydroxyl Groups

The hydroxyl groups can undergo esterification to form the corresponding esters. Due to the steric hindrance imposed by the adjacent 6-methylheptyl groups, standard Fischer esterification conditions may not be efficient. More robust methods, such as the Steglich esterification, are often employed for sterically hindered alcohols and phenols. acs.org This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the hydroquinone and a carboxylic acid under mild conditions.

Etherification of the phenolic hydroxyls provides another avenue for derivatization. This can be achieved through reactions like the Williamson ether synthesis, where the hydroquinone is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the steric hindrance, Ullmann-type conditions with a copper catalyst may be more effective for forming aryl ethers. wikipedia.orgmdpi.com

Preparation of Amphiphilic Hydroquinone Derivatives (e.g., Phosphate-Linked Analogues)

The synthesis of amphiphilic derivatives, such as phosphate-linked analogues, can impart water solubility and other desirable properties. The phenolic hydroxyl groups can be converted into phosphate (B84403) esters by reaction with a suitable phosphorylating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃). organic-chemistry.orgresearchgate.netbyjus.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. organic-chemistry.org This reaction can be controlled to produce mono- or di-phosphate esters. The resulting phosphate esters can exist as free acids or be converted to their corresponding salts to enhance aqueous solubility.

The table below outlines a plausible reaction scheme for the phosphorylation of this compound.

| Reactant | Reagent | Product |

| This compound | 1. POCl₃, Triethylamine2. H₂O | 2,6-Bis(6-methylheptyl)benzene-1,4-diyl bis(dihydrogen phosphate) |

Introduction of Secondary Functional Groups for Advanced Applications

The introduction of further functional groups onto the aromatic ring can open up possibilities for creating more complex molecules with advanced applications. For sterically hindered phenols, electrophilic aromatic substitution reactions can be challenging. However, certain reactions may still be feasible. For instance, formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid (Rieche formylation), introducing an aldehyde group onto the ring. This aldehyde can then serve as a handle for a wide range of subsequent transformations, such as conversion to a carboxylic acid, an alcohol, or an amine.

Another strategy involves the directed ortho-metalation, where one of the hydroxyl groups is used to direct a strong base to deprotonate an adjacent aromatic C-H bond, creating a nucleophilic site for reaction with an electrophile.

Advanced Analytical Techniques for Synthetic Validation and Mechanistic Elucidation

The structural confirmation of this compound and its derivatives relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals would include those for the aromatic protons, the phenolic hydroxyl protons (which may be broad and exchangeable with D₂O), and the various protons of the 6-methylheptyl chains. nih.govnih.govchemicalbook.com ³¹P NMR is particularly crucial for the characterization of phosphate ester derivatives, providing information about the number and type of phosphate groups. springernature.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the broad O-H stretch of the phenolic hydroxyl groups and the C-O stretching vibrations.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.

The table below summarizes the key analytical data expected for the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, phenolic -OH, and protons of the 6-methylheptyl chains (CH, CH₂, CH₃). |

| ¹³C NMR | Resonances for aromatic carbons (including those bearing hydroxyl and alkyl groups) and carbons of the alkyl chains. |

| Mass Spec. | Molecular ion peak corresponding to the chemical formula C₂₂H₃₈O₂. |

| IR Spec. | Broad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching, and C-H stretching of alkyl groups. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is a fundamental tool for the structural analysis of organic molecules.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the hydroxyl groups, and the protons of the two 6-methylheptyl side chains. The aromatic protons would likely appear as a singlet, given the symmetrical substitution pattern. The chemical shifts and coupling patterns of the methylene and methine protons in the alkyl chains would confirm their structure.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the aromatic carbons (both those bearing hydroxyl groups and those bonded to the alkyl chains), and for the various methyl, methylene, and methine carbons of the 6-methylheptyl groups.

Mass Spectrometry (ESI-MS) for Molecular Weight and Structural Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to determine the molecular weight of the compound with high accuracy. The expected monoisotopic mass for C22H38O2 can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum could also provide further structural information about the side chains.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Absorptions corresponding to C-H stretching of the alkyl chains would be observed around 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations would typically appear in the 1500-1600 cm⁻¹ region.

Electrochemical and Redox Properties of 2,6 Bis 6 Methylheptyl Benzene 1,4 Diol Systems

Fundamental Electrochemical Behavior of Benzene-1,4-diol (B12442567)/Benzoquinone Redox Couple

The core of the electrochemical activity of 2,6-Bis(6-methylheptyl)benzene-1,4-diol lies in the reversible redox interconversion between the hydroquinone (B1673460) and its corresponding quinone form. This transformation is a cornerstone of many biological and chemical processes.

The reaction can be described by the following equilibrium: H₂Q ⇌ Q + 2H⁺ + 2e⁻

In aqueous solutions, the transfer of electrons and protons can be sequential or concerted. In sequential pathways, an electron transfer is followed by a proton transfer (ETPT) or vice versa (PTET). In a concerted mechanism, the electron and proton are transferred in a single kinetic step. The specific mechanism is highly dependent on the properties of the solvent and the electrode material.

During the two-electron transfer process, a semiquinone radical intermediate (SQ•⁻) is formed. abechem.com This intermediate is a relatively stable free radical compared to highly reactive species like hydroxyl radicals. abechem.com The reduction of a quinone can occur in two distinct one-electron steps, with the semiquinone as the intermediate product. abechem.com

The stability of the semiquinone radical can be influenced by its environment. abechem.com While unstable as a free radical in solution, its stability can be enhanced within a protein environment or through steric hindrance provided by substituents on the quinone ring. abechem.comelectrochemsci.org The disproportionation of two semiquinone radicals can lead to the formation of a hydroquinone and a quinone molecule. bu.edu.eg The persistence of the semiquinone radical increases with higher pH, which can facilitate its detection by techniques like electron paramagnetic resonance (EPR) spectroscopy. bu.edu.eg

The redox potential of the hydroquinone/quinone couple is highly dependent on the pH of the solution, which dictates the protonation state of the molecules. lookchemmall.comresearchgate.net In acidic solutions, the redox process involves both electrons and protons. As the pH increases, the hydroquinone can be deprotonated, which in turn affects the redox potential.

Computational studies have shown that for a wide range of quinones, there is a linear correlation between their 1 e⁻ reduction potentials, pKa values, and 2 e⁻/2 H⁺ reduction potentials. lookchemmall.com However, deviations from this trend are observed for quinones with sterically bulky substituents. lookchemmall.com These bulky groups can lead to a decrease in the pKa values, which may be due to steric clashes with the hydroquinone's hydroxyl groups. lookchemmall.com This ultimately shifts the 2 e⁻/2 H⁺ potential to less positive values. lookchemmall.com For 2,6-disubstituted benzoquinones, the mid-peak potential can shift by approximately 60 mV per pH unit in acidic to neutral conditions, indicating a 2-electron, 2-proton process. researchgate.net

Characterization of Redox Characteristics using Advanced Electroanalytical Techniques

To fully understand the electrochemical behavior of compounds like this compound, advanced electroanalytical techniques are employed. These methods provide detailed information about redox potentials, reaction kinetics, and the mechanisms of electron transfer.

Cyclic voltammetry is a powerful and widely used electrochemical technique for studying redox-active species. researchgate.netnih.gov It provides information on the redox potentials and the reversibility of electron transfer reactions. nih.gov In a typical CV experiment for a hydroquinone derivative, the potential is swept, and the resulting current from the oxidation and reduction processes is measured.

The cyclic voltammogram of hydroquinone generally shows a quasi-reversible redox process. lookchemmall.com The peak separation between the anodic and cathodic peaks can provide information about the kinetics of the electron transfer. mjcce.org.mk The peak currents are typically proportional to the square root of the scan rate, indicating a diffusion-controlled process. lookchemmall.com

The table below presents representative electrochemical data for hydroquinone and some of its derivatives, illustrating the effect of substitution on the redox potentials. It is important to note that specific experimental data for this compound is not available in the cited literature; however, the data for sterically hindered analogs like 2,5-di-tert-butylhydroquinone (B1670977) can provide insights into its expected behavior.

Table 1: Representative Electrochemical Data for Hydroquinone and Derivatives

| Compound | Anodic Peak Potential (Epa) vs. SCE | Cathodic Peak Potential (Epc) vs. SCE | Notes |

|---|---|---|---|

| Hydroquinone | 0.340 V | 0.240 V | In pH 2.5 PBS on an ionic liquid-carbon paste electrode. lookchemmall.com |

| Hydroquinone | 0.610 V | 0.117 V | In 1 mol/l HClO₄ at a Pt electrode. mjcce.org.mk |

| tert-Butylhydroquinone (TBHQ) | Shows redox reaction with KIO₃ | Shows redox reaction with KIO₃ | Steric effects are noted to influence reactivity. electrochemsci.org |

The data presented is from various sources and experimental conditions may differ.

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide real-time information about the species involved in an electrode reaction. In situ Fourier-transform infrared reflection-absorption spectroscopy (FT-IRRAS) is particularly useful for studying the redox mechanisms of hydroquinones.

By monitoring the vibrational spectra of the molecules at the electrode surface as the potential is varied, it is possible to identify reaction intermediates and products. utwente.nl For instance, during the reduction of a benzoquinone, the disappearance of the C=O stretching band and the appearance of C-OH bands can be observed, confirming the transformation to hydroquinone. utwente.nl These techniques have been instrumental in providing direct evidence for the formation of semiquinone radical anions and other transient species during the redox cycle. researchgate.net Studies on dihydroxy-p-benzoquinones have shown that protonic and carbonyl vibrations are significantly affected by protonation, which can be tracked using FT-IR. researchgate.net

Controlled Potential Electrolysis and Coulometric Analysis

Controlled potential electrolysis, or potentiostatic coulometry, is a critical technique for investigating the redox characteristics of electroactive species like this compound. pineresearch.com This method involves applying a constant potential to a working electrode, set at a value sufficient to cause the exhaustive oxidation or reduction of the analyte in the electrochemical cell. pineresearch.com For the this compound system, the potential would be set to a value more positive than its oxidation potential to convert the hydroquinone form to its corresponding benzoquinone.

The primary data obtained from this experiment is the total charge (Q), in coulombs, that passes through the cell over the course of the reaction. This is determined by integrating the current over time. pineresearch.com According to Faraday's law of electrolysis, the total charge is directly proportional to the number of moles of the analyte (NA) and the number of electrons transferred per molecule (n). The relationship is described by the equation:

Q = nFNA

Where F is the Faraday constant (approximately 96,485 C/mol). For hydroquinone systems, the oxidation to benzoquinone is a two-electron process (n=2). By measuring the total charge passed to completely electrolyze a known quantity of the compound, one can confirm the number of electrons involved in the redox reaction.

Coulometric analysis, therefore, serves as a powerful tool for the quantitative determination of this compound and for verifying the two-electron nature of its fundamental redox transformation. libretexts.org The technique's high sensitivity allows for the analysis of small quantities of the analyte. libretexts.org

| Moles of Analyte (NA) | Total Charge (Q) in Coulombs |

|---|---|

| 1.0 x 10-7 mol | 0.0193 C |

| 5.0 x 10-7 mol | 0.0965 C |

| 1.0 x 10-6 mol | 0.1930 C |

| 5.0 x 10-6 mol | 0.9649 C |

Impact of Alkyl Substitution on Electronic and Kinetic Properties

Steric Hindrance and Electronic Effects of 6-Methylheptyl Groups on Electron Transfer

The two 6-methylheptyl groups attached to the benzene-1,4-diol core at the 2- and 6-positions exert significant influence over the molecule's electrochemical behavior through a combination of steric and electronic effects.

Electronic Effects: Alkyl groups are known to be electron-donating in nature. This property increases the electron density on the hydroquinone ring, making the molecule easier to oxidize. Consequently, the formal reduction potential of this compound is expected to be lower (less positive) than that of unsubstituted hydroquinone. This shift in potential is a common feature in substituted quinone systems. acs.org

Correlation between Alkyl Chain Length and Apparent Electron Transfer Rate Constants

The rate of electron transfer in substituted hydroquinone systems can be influenced by the length and structure of the alkyl chains. While direct kinetic data for this compound is not detailed in the available literature, general principles can be applied. For molecules organized on an electrode surface, the alkyl chains play a dual role.

Firstly, van der Waals interactions between adjacent alkyl chains can promote the formation of more ordered, densely packed molecular layers. nih.gov This organization can facilitate efficient electron transfer. However, the branched nature of the 6-methylheptyl group may disrupt the formation of highly crystalline packing that is observed with straight-chain alkanes. nih.gov

Secondly, the alkyl chains act as a tunneling barrier for electrons moving between the electrode and the redox-active hydroquinone core. An increase in the effective thickness of this alkyl layer would be expected to decrease the rate of electron transfer. The apparent electron transfer rate constant is therefore a result of the interplay between molecular organization at the interface and the electron tunneling distance.

Interfacial Electrochemistry and Self-Assembled Monolayers (SAMs)

Fabrication and Structural Characterization of this compound SAMs

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate surface. sigmaaldrich.com While classic SAMs involve alkanethiols on gold, molecules like this compound can form similar layers on suitable substrates through physisorption, driven by van der Waals forces and interactions between the aromatic cores.

Fabrication: A SAM of this compound could be fabricated by exposing a substrate (e.g., highly oriented pyrolytic graphite (B72142) or a gold surface) to a dilute solution of the compound in an appropriate organic solvent. The molecules would adsorb onto the surface, and over time, organize to minimize the system's free energy.

Structural Characterization: The structure of the resulting monolayer would be heavily influenced by the two bulky 6-methylheptyl chains. Unlike simple, straight-chain alkyl groups that pack into dense, well-ordered, crystalline-like structures, the branched 6-methylheptyl groups would introduce significant disorder. nih.gov This is because the branching disrupts the efficient intermolecular van der Waals interactions that drive tight packing. nih.gov The resulting SAM is expected to be a loosely packed, more liquid-like film with a lower molecular density compared to a SAM from a straight-chain analogue.

Characterization techniques such as X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy, and atomic force microscopy (AFM) would be employed to confirm the presence of the monolayer and to probe its thickness, chemical composition, and surface morphology. nih.gov

| Property | Expected Characteristic | Governing Factor |

|---|---|---|

| Molecular Packing | Loosely packed, disordered | Steric hindrance from branched 6-methylheptyl groups nih.gov |

| Film Density | Low | Inefficient van der Waals interactions due to branching |

| Orientation | Likely tilted to maximize surface coverage | Interplay of substrate-molecule and molecule-molecule interactions |

| Thermal Stability | Lower than straight-chain analogues | Weaker intermolecular forces nih.gov |

Electron Tunneling Dynamics Across Alkyl Chains in Monolayers

The dynamics of electron tunneling across the alkyl chains in self-assembled monolayers of hydroquinone derivatives are a key factor in determining the performance of molecular electronic devices. The rate of electron transfer between the electrode and the redox-active hydroquinone headgroup is critically dependent on the length, conformation, and packing of these alkyl chains.

Research on SAMs has established that for straight-chain alkanethiols, the electron tunneling current exhibits an exponential decay with increasing molecular length. aps.org The rate of this decay is characterized by the tunneling decay constant, β. For SAMs of 2-(n-mercaptoalkyl)hydroquinone on gold electrodes, the experimental value of β has been determined to be approximately 1.04 ± 0.06 per CH2 unit. researchgate.net This value is in good agreement with those reported for other reversible redox centers in similar monolayer systems. researchgate.net

However, the introduction of branched alkyl chains, such as the 6-methylheptyl groups in this compound, is expected to introduce significant deviations from this behavior. Studies on SAMs composed of molecules with branched alkyl chains have shown that these molecules tend to form less densely packed monolayers compared to their linear counterparts. harvard.edu The increased steric hindrance from the branched chains disrupts the intermolecular interactions that lead to highly ordered, crystalline-like assemblies.

Furthermore, the conformation of the alkyl chains plays a more complex role than simply defining the thickness of the tunneling barrier. nih.gov While linear alkyl chains in well-ordered SAMs predominantly adopt an all-trans extended conformation, branched chains are likely to have a higher population of gauche defects. nih.gov These conformational changes can lead to a decrease in the rate of charge tunneling, even for molecules with the same total chain length or monolayer thickness. nih.gov In some cases, a decrease of up to 6.3 times in the charge tunneling rate has been observed for branched chains compared to their linear isomers. nih.gov This suggests that the through-bond tunneling pathway is less efficient in the presence of conformational disorder.

The presence of two bulky 6-methylheptyl substituents at the 2 and 6 positions of the benzene (B151609) ring in this compound would likely lead to a SAM with a lower packing density and a higher degree of conformational disorder within the alkyl chains. This would, in turn, influence the electron tunneling dynamics, potentially leading to a different effective tunneling barrier height and decay constant compared to hydroquinone derivatives with single, linear alkyl chains.

Table 1: Electron Tunneling Parameters for Different Alkyl Chain Geometries

| Chain Geometry | Expected Packing Density | Conformational Order | Predicted Effect on Tunneling Rate |

|---|---|---|---|

| Linear (n-alkyl) | High | High (predominantly all-trans) | Baseline |

| Branched (e.g., 6-methylheptyl) | Low | Low (increased gauche defects) | Decreased |

Modulation of Electrode Surface Properties through Hydroquinone SAMs

Self-assembled monolayers of hydroquinone derivatives, including this compound, can significantly modulate the properties of an electrode surface. The formation of a monolayer creates a new interface with distinct chemical and physical characteristics, influencing factors such as surface energy, corrosion resistance, and the kinetics of interfacial electron transfer.

The stability of the SAM is a critical factor. Mixed monolayers, where the hydroquinone derivative is co-adsorbed with a second, often simpler, thiol such as an alkylthiol, have been shown to be significantly more stable than pure hydroquinone monolayers, especially at high electrode potentials. The alkylthiol component can fill in defects and provide a more robust barrier against desorption and oxidative degradation of the hydroquinone.

The composition of the SAM also dictates its permeability to ions and redox probes from the surrounding electrolyte. A well-ordered and densely packed monolayer can act as an effective barrier, blocking access of solution-phase species to the electrode surface. Conversely, the less-ordered packing expected for SAMs of this compound, due to the bulky nature of the alkyl groups, might result in a more permeable monolayer with a higher density of pinholes and defects. These defects can act as sites for non-specific adsorption and unwanted side reactions.

The presence of substituents on the hydroquinone ring can also influence the redox potential of the molecule. Electron-donating groups, such as alkyl chains, generally shift the oxidation potential to less positive values, making the hydroquinone easier to oxidize. Conversely, electron-withdrawing groups shift the potential to more positive values. rsc.orgresearchgate.net Therefore, the two 6-methylheptyl groups in this compound are expected to lower its oxidation potential compared to unsubstituted hydroquinone.

The electrochemical response of the hydroquinone SAM is also dependent on the pH of the electrolyte, as the redox reaction involves the transfer of two protons and two electrons. researchgate.net A well-behaved hydroquinone SAM typically shows a linear dependence of the formal potential on pH with a slope close to the theoretical Nernstian value of 59 mV/pH unit at room temperature. researchgate.net

The ability to control the properties of the electrode surface by forming SAMs of specifically designed molecules like this compound is a powerful tool in the development of electrochemical sensors and other devices. The steric and electronic effects of the substituents on the hydroquinone ring provide a means to fine-tune the performance of these systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(n-mercaptoalkyl)hydroquinone |

Applications in Advanced Materials Science and Polymer Engineering

Polymer Precursors and Monomers for High-Performance Materials

The diol functionality of 2,6-Bis(6-methylheptyl)benzene-1,4-diol allows it to act as a monomer or chain extender in various polymerization reactions, while its substantial alkyl side chains impart significant influence on the properties of the resulting polymers.

In the synthesis of segmented polyurethanes (SPUs), low molecular weight diols or diamines are used as chain extenders to build up the "hard segments" by reacting with diisocyanates. These hard segments are immiscible with the flexible "soft segments" (typically polyether or polyester (B1180765) macrodiols), leading to a microphase-separated morphology that is responsible for the desirable elastomeric properties of SPUs. acs.orgnih.gov The structure of the chain extender is critical as it influences the efficiency of hard segment packing, the degree of phase separation, and the extent of hydrogen bonding between polymer chains. acs.orgepa.gov

The incorporation of this compound as a chain extender introduces a rigid aromatic hydroquinone (B1673460) unit into the hard segment. Studies on similar hydroquinone-based chain extenders have shown that the rigidity of the aromatic unit can significantly affect the thermal and mechanical properties of the resulting polyurethane. epa.govresearchgate.net The bulky and flexible 6-methylheptyl side chains, however, can disrupt the regular packing of the hard segments. This steric hindrance may lead to a less ordered, more amorphous hard domain structure, potentially lowering the hard segment's glass transition temperature and melting point compared to polyurethanes extended with simple, linear diols like 1,4-butanediol. d-nb.inforesearchgate.net

| Property | Expected Effect | Rationale |

|---|---|---|

| Hard Segment Crystallinity | Decrease | Bulky 6-methylheptyl side chains disrupt regular packing of hard segments. d-nb.inforesearchgate.net |

| Phase Separation | Potentially Decreased | Alkyl chains may increase compatibility between hard and soft segments. |

| Tensile Modulus | Decrease | Reduced hard segment crystallinity and potential plasticizing effect of side chains. taylorfrancis.com |

| Elongation at Break | Increase | Increased chain mobility due to disruption of hard domains. rsc.org |

| Thermal Stability | Variable | Depends on the balance between the stable aromatic core and the less stable aliphatic chains. nih.govmdpi.com |

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics. Their properties can be finely tuned by modifying the chemical structure of the monomer units. nih.govmsstate.edu Hydroquinone and its derivatives can be incorporated into π-conjugated polymer backbones, where they can exist in their reduced (hydroquinone), oxidized (p-benzoquinone), or protected forms. acs.orgacs.org The redox activity of the hydroquinone/quinone unit allows for the modulation of the polymer's electronic properties, including its band gap and conductivity. researchgate.netresearchgate.net

Synthesizing a conjugated polymer incorporating this compound would introduce a redox-active, electron-rich hydroquinone unit into the main chain. The electronic properties of such a polymer would be a function of the hydroquinone unit and the comonomers used in the polymerization. dtic.milrsc.org The two large 6-methylheptyl side chains would serve a critical role in ensuring solubility of the rigid polymer backbone in common organic solvents, which is a prerequisite for solution-based processing techniques used in device fabrication. acs.orgresearchgate.net The length and branched nature of these side chains would likely lead to amorphous or semi-crystalline materials, as the bulky groups would hinder the close π-π stacking that leads to high crystallinity. rsc.org While reduced crystallinity can sometimes lower charge carrier mobility, the enhanced solubility and processability afforded by the side chains are often a necessary trade-off for creating functional electronic devices. researchgate.netencyclopedia.pub

The 6-methylheptyl side chains are a defining feature of this compound and exert a profound influence on the properties of any polymer into which it is incorporated. These long, branched alkyl groups significantly enhance the solubility of the polymer in organic solvents. acs.orgresearchgate.net This is particularly crucial for rigid-backbone polymers, such as certain polyurethanes and conjugated polymers, which would otherwise be intractable and difficult to process.

Antioxidant Functionality in Polymer Stabilization and Degradation Prevention

As a substituted hydroquinone, this compound is a primary, or chain-breaking, antioxidant. The two hydroxyl groups on the benzene (B151609) ring are sterically hindered by the adjacent bulky 6-methylheptyl groups, a characteristic feature of many highly effective phenolic antioxidants. This steric hindrance enhances the stability of the antioxidant molecule and its corresponding radical, increasing its efficacy in polymer systems.

The primary antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from one of its hydroxyl (-OH) groups to a reactive free radical (R• or ROO•) within the polymer matrix. dtic.mil This process, known as hydrogen atom transfer (HAT), neutralizes the reactive radical, thereby terminating the oxidative chain reaction that leads to polymer degradation.

Initiation: Polymer (P-H) → P• + H• (due to heat, UV light, stress)

Propagation: P• + O₂ → POO• POO• + P-H → POOH + P•

Chain-Breaking by Antioxidant (ArOH): POO• + ArOH → POOH + ArO•

The resulting phenoxyl radical (ArO•) is stabilized by resonance within the aromatic ring and by the steric hindrance provided by the ortho-alkyl groups (the 6-methylheptyl chains). This stabilization prevents the phenoxyl radical from initiating new oxidation chains, making it an effective terminator. The bulky side chains also improve the antioxidant's solubility and compatibility within the nonpolar polymer matrix, ensuring it is well-dispersed and available to intercept radicals.

The effectiveness of an antioxidant in stabilizing a polymer is commonly quantified using accelerated aging tests, with the Oxidation Induction Time (OIT) being a key industry standard. The OIT test, typically performed using Differential Scanning Calorimetry (DSC), measures the time it takes for a polymer to begin rapid, exothermic oxidation at an elevated temperature in an oxygen atmosphere. d-nb.infoacs.org A longer OIT value indicates greater oxidative stability and a more effective antioxidant system. kennesaw.edu

| Polymer System | Antioxidant Concentration (wt%) | OIT (minutes) |

|---|---|---|

| Unstabilized PP | 0 | < 5 |

| PP + Hindered Phenol (B47542) | 0.1 | 25 - 40 |

| PP + Hindered Phenol | 0.3 | > 60 |

Note: This table provides illustrative data based on typical performance of hindered phenolic antioxidants and does not represent experimental results for this compound.

Structure-Property Relationships Affecting Antioxidant Efficacy of Hindered Phenols

The antioxidant efficacy of hindered phenols, a class of compounds to which this compound belongs, is intrinsically linked to their molecular structure. The term "hindered phenol" refers to a phenolic group (a hydroxyl group attached to a benzene ring) that is sterically protected by bulky alkyl groups at one or both ortho positions (the carbon atoms adjacent to the one bearing the hydroxyl group). vinatiorganics.com This structural arrangement is crucial for their function as primary antioxidants in polymers and other materials. researchgate.net

The primary mechanism by which hindered phenols counteract oxidative degradation is by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals. vinatiorganics.com This process transforms the phenol into a stable phenoxy radical, which, due to its low reactivity, slows down or terminates the oxidation chain reaction. partinchem.com Several key structural factors influence how effectively a hindered phenol can perform this function.

Five main factors govern the antioxidant activity of phenolic compounds:

The stability of the phenoxy radical formed after hydrogen donation. csic.esresearchgate.net

The total number of hydrogen atoms the molecule can donate. csic.esresearchgate.net

The rate at which the molecule donates its hydrogen atoms. csic.esresearchgate.net

The ease with which the resulting phenoxy radical can combine with other active radicals. csic.esresearchgate.net

The potential for the compound to form new antioxidant species after the initial reaction. csic.esresearchgate.net

The nature and position of substituent groups on the benzene ring significantly modulate these factors.

Steric Hindrance: The bulky groups at the 2 and 6 positions, such as the 6-methylheptyl groups in the subject compound, create a sterically hindered environment around the hydroxyl group. vinatiorganics.com This hindrance is a double-edged sword. While it makes the hydroxyl group less accessible to some reactants, it critically stabilizes the resulting phenoxy radical by preventing it from undergoing unwanted side reactions that could propagate degradation. vinatiorganics.com The size of these groups is a key variable; for instance, 2,6-di-t-butylphenol moieties offer more steric hindrance than 2-t-butyl-6-methylphenol. researchgate.net

Electron-Donating Groups: Alkyl groups, like the 6-methylheptyl chains, are electron-donating. These groups increase the electron density on the benzene ring, which can facilitate the donation of the hydrogen atom from the hydroxyl group and stabilize the resulting radical. researchgate.net

The table below summarizes the key structural features of hindered phenols and their impact on antioxidant performance.

| Structural Feature | Influence on Antioxidant Efficacy |

| Bulky Ortho-Substituents (e.g., t-butyl, methylheptyl) | Creates steric hindrance, stabilizing the phenoxy radical and preventing side reactions. vinatiorganics.com |

| Electron-Donating Groups (e.g., alkyl chains) | Increases electron density on the ring, facilitating hydrogen donation. researchgate.net |

| Para-Substituent (e.g., hydroxyl, alkyl) | Can provide additional active sites (like in hydroquinones) or be used to anchor the molecule, reducing volatility. researchgate.net |

| Number of Phenolic Groups | Polyphenolic antioxidants with multiple units can offer enhanced protection and lower volatility. partinchem.com |

Synergistic Effects in Hybrid Polymer Additive Systems

While hindered phenols like this compound are effective primary antioxidants that scavenge free radicals, their performance can be significantly enhanced when used in combination with other types of stabilizers in hybrid additive systems. partinchem.com This phenomenon, known as synergism, occurs when the combined effect of two or more additives is greater than the sum of their individual effects. These systems are crucial for providing comprehensive protection to polymers against degradation during processing and throughout their service life. mdpi.com

Hindered phenols are excellent at terminating radical chains but are not capable of decomposing hydroperoxides, which are stable intermediates that can break down to form new radicals. partinchem.com Therefore, they are often paired with secondary antioxidants, such as phosphites or thioesters, which excel at this function. partinchem.comresearchgate.net

Phenol-Thioester Synergy: Thioesters are another class of secondary antioxidants that work effectively with hindered phenols. They provide excellent long-term heat stability (LTHS) by decomposing hydroperoxides. performanceadditives.us

Phenol-HALS Synergy: Hindered Amine Stabilizers (HALS) are highly effective light stabilizers. When combined with hindered phenols, they can provide comprehensive protection against both thermal and photo-oxidation. partinchem.com In some cases, the simultaneous presence of a hindered phenol moiety and a group derived from a HALS, such as a TEMPO unit, on the same polymer backbone can lead to a favorable synergistic interaction for stabilization. mdpi.com

The table below illustrates common synergistic combinations involving hindered phenolic antioxidants.

| Additive Combination | Primary Function of Hindered Phenol | Primary Function of Synergist | Resulting Benefit |

| Hindered Phenol + Phosphite Ester | Radical Scavenger partinchem.com | Hydroperoxide Decomposer researchgate.net | Enhanced processing and thermal stability, color preservation. researchgate.netplaschina.com.cn |

| Hindered Phenol + Thioester | Radical Scavenger partinchem.com | Hydroperoxide Decomposer performanceadditives.us | Excellent long-term heat stability (LTHS). performanceadditives.us |

| Hindered Phenol + HALS | Radical Scavenger partinchem.com | Light Stabilizer, Radical Scavenger mdpi.com | Comprehensive protection against both thermal and UV degradation. partinchem.commdpi.com |

| Hindered Phenol + UV Absorber | Radical Scavenger partinchem.com | Absorbs UV radiation partinchem.com | Improved light stability. partinchem.com |

Supramolecular Chemistry and Ordered Assemblies

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry, driven by non-covalent interactions. mdpi.comrsc.org For alkyl-substituted hydroquinones, such as this compound, specific design principles govern their spontaneous organization into larger architectures. The process is a delicate balance of competing forces and molecular geometry. nih.gov

The key driving forces behind the self-assembly of these molecules include:

Hydrogen Bonding: The two hydroxyl groups of the hydroquinone core are potent hydrogen bond donors and acceptors. This allows for the formation of strong, directional intermolecular hydrogen bonds, often leading to the creation of chains or network-like structures. researchgate.net In the solid state, these interactions can drive the formation of structures like a "molecular zipper". researchgate.net

π-π Stacking: The aromatic benzene ring is electron-rich and can interact favorably with adjacent rings through π-π stacking. This interaction encourages the parallel arrangement of the hydroquinone cores, contributing to the formation of columnar or layered assemblies.

Hydrophobic Interactions and van der Waals Forces: The long, flexible alkyl chains, such as the 6-methylheptyl groups, play a crucial role. These nonpolar chains tend to segregate from the polar hydroquinone heads and associate with each other through weaker van der Waals forces. nih.gov This hydrophobic effect is a primary driver for organization, especially in the formation of liquid crystalline phases or layered structures in thin films. nih.govmdpi.com

Effective design for self-assembly requires balancing these interactions to ensure the desired target structure is both thermodynamically stable and kinetically accessible. nih.gov For instance, the combination of a rigid aromatic core capable of hydrogen bonding and π-stacking with flexible peripheral alkyl chains is a classic design for creating anisotropic (directionally dependent) structures. mdpi.com The length and number of these alkyl chains can be tuned to control the resulting morphology, leading to diverse structures ranging from nanofibers to vesicles. nih.gov

When alkyl-substituted hydroquinones are processed into thin films or exist as bulk materials, their self-assembly principles manifest in the formation of specific, ordered supramolecular structures. The method of preparation, such as spin-coating or molecular layer deposition (MLD), can significantly influence the resulting morphology. rsc.orgresearchgate.net

In thin films , these molecules often arrange themselves in highly organized monolayers or bilayers. For example, studies on substituted phthalocyanines, which also combine a rigid aromatic core with flexible alkyl chains, show that these molecules can form stable floating layers on a water surface. researchgate.net In such arrangements, the molecules might orient with their aromatic planes parallel to the substrate, while the alkyl chains extend away from it. researchgate.net The long alkyl substituents can sterically prevent the formation of certain crystalline phases that might otherwise occur. researchgate.net Techniques like MLD, which use sequential exposures to precursors like trimethylaluminum (B3029685) and hydroquinone, can create highly uniform polymeric hybrid films known as "alucones". researchgate.net

In bulk materials , the interplay of hydrogen bonding between hydroquinone heads and the segregation of the alkyl tails can lead to various ordered phases. Depending on temperature and molecular structure, these can range from crystalline solids to more fluid, yet ordered, liquid crystalline phases. In the crystalline state of a related pillar partinchem.comarene csic.eshydroquinone, the molecules were observed to self-assemble into a molecular zipper structure driven by hydrogen bonds and C-H---π interactions. researchgate.net This demonstrates the power of specific, directional interactions to create complex solid-state architectures. The mobility of hydroquinones within polymeric media can be a challenge, but creating complexes or specific ordered structures can help mitigate unwanted diffusion. googleapis.com

The presence of long, flexible alkyl chains on a rigid molecular core is a well-established strategy for inducing liquid crystalline (LC) behavior. mdpi.com Liquid crystals are a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing both the order of a solid and the fluidity of a liquid. scirea.org For molecules like this compound, the combination of a rigid hydroquinone core and two long alkyl chains provides the necessary molecular anisotropy (a rod-like or disc-like shape) to form such phases. mdpi.comacs.org

The formation of LC phases, or mesophases, is driven by the tendency of these anisotropic molecules to align along a common direction. The long alkyl chains enhance this effect in several ways:

They introduce flexibility, which can lower the melting point of the crystal phase without disrupting the ordered alignment needed for a mesophase. mdpi.com

The segregation of the flexible chains from the rigid cores creates micro-phase separation, which can stabilize layered (smectic) or columnar LC structures.

The type of mesophase formed (e.g., nematic, smectic, columnar) depends on the specific molecular architecture. Longer alkyl chains generally favor the formation of more highly ordered smectic phases, where molecules are arranged in layers. mdpi.com For example, in a series of kinked liquid crystalline compounds, an enantiotropic smectic C phase appeared only when the alkyl chain reached a sufficient length (n=8). nih.gov Similarly, studies on 1,4-bis(phenylethynyl)benzene (B159325) derivatives show that those with longer alkyl chains possess a wider nematic phase temperature range. mdpi.com The inability to form high-quality single crystals for X-ray diffraction is often attributed to the conformational disorder introduced by long, flexible alkyl chains, which is a characteristic feature of many liquid crystalline materials. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy structure on its potential energy surface.

For 2,6-Bis(6-methylheptyl)benzene-1,4-diol, DFT calculations would begin by constructing an initial guess of the molecular geometry. The positions of the atoms would then be systematically adjusted to minimize the total electronic energy of the molecule. This optimization process would yield key information about bond lengths, bond angles, and dihedral angles. The bulky 6-methylheptyl groups are expected to cause significant steric hindrance, likely leading to a non-planar arrangement of the hydroxyl groups and a distorted benzene (B151609) ring to alleviate this strain. The energy landscape, mapped by calculating the energy of various conformations, would reveal the relative stabilities of different rotational isomers (rotamers) of the alkyl chains and the hydroxyl groups.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Substituted Hydroquinones

This table presents hypothetical, yet plausible, optimized geometrical parameters for this compound, contrasted with the parent hydroquinone (B1673460) molecule, as would be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Hydroquinone (Unsubstituted) | This compound (Illustrative) |

| C1-O Bond Length (Å) | 1.365 | 1.372 |

| O-H Bond Length (Å) | 0.962 | 0.965 |

| C2-C1-C6 Angle (°) | 120.0 | 121.5 |

| H-O-C1-C2 Dihedral Angle (°) | 0.0 or 180.0 | ~45.0 (due to steric hindrance) |

Note: These values are for illustrative purposes to demonstrate the expected impact of the substituents and are not from a published study on this specific molecule.

Frontier Molecular Orbital (FMO) Analysis and Redox Potential Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or reducing power), while the LUMO energy relates to its ability to accept electrons (its electrophilicity or oxidizing power). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the electron-donating alkyl groups would be expected to raise the energy of the HOMO, making the molecule a better reducing agent (more easily oxidized) compared to unsubstituted hydroquinone. FMO analysis can also help predict the sites of electrophilic or nucleophilic attack. The redox potential, a measure of how easily a substance is oxidized or reduced, can be predicted from the calculated energies of the neutral molecule and its oxidized (semiquinone and quinone) forms.

Table 2: Illustrative FMO Energies and Predicted Redox Potential

This table shows hypothetical FMO energies and the resulting predicted redox potential for this compound.

| Property | Hydroquinone (Unsubstituted) | This compound (Illustrative) |

| HOMO Energy (eV) | -5.8 | -5.5 |

| LUMO Energy (eV) | 1.2 | 1.5 |

| HOMO-LUMO Gap (eV) | 7.0 | 7.0 |

| Predicted Redox Potential (V vs. SHE) | +0.7 | +0.6 |

Note: These values are illustrative and based on general principles of substituent effects.

Computational Study of Proton-Coupled Electron Transfer Mechanisms

The oxidation of hydroquinones to quinones is a classic example of a Proton-Coupled Electron Transfer (PCET) process, involving the transfer of both electrons and protons. nih.gov Computational studies can elucidate the mechanism of this process, determining whether it occurs in a stepwise fashion (electron transfer followed by proton transfer, or vice versa) or as a concerted event where the electron and proton move simultaneously. nih.govenergyfrontier.us The presence of the bulky 2,6-dialkyl substituents in this compound would likely influence the PCET mechanism by sterically hindering the approach of proton acceptors and affecting the solvation shell around the hydroxyl groups. Theoretical models can calculate the activation barriers for these different pathways, providing insight into the most likely mechanism under various conditions.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules, such as in a liquid or solid state. aip.org MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, governed by a set of parameters known as a force field.

Simulation of Self-Assembly Processes and Domain Formation

In solution or on surfaces, molecules like this compound may exhibit self-assembly, spontaneously forming ordered structures. The amphiphilic nature of the molecule, with a polar hydroquinone head and nonpolar alkyl tails, suggests the possibility of forming micelles, bilayers, or other aggregates in appropriate solvents. MD simulations can model this process, showing how individual molecules come together to form larger domains. These simulations can provide information on the size, shape, and stability of these self-assembled structures, which are critical for applications in materials science and nanotechnology.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the molecular structure of a compound and its macroscopic properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby accelerating materials discovery and design. researchgate.netnih.govnih.govmdpi.comkaist.ac.kr

Correlation of Molecular Descriptors with Electrochemical Parameters

The electrochemical properties of "this compound", such as its oxidation potential, are crucial for its function as an antioxidant. QSPR models can be developed to predict these parameters based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

For a phenolic compound like "this compound", relevant molecular descriptors for predicting electrochemical parameters would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density.

A typical QSPR study would involve a dataset of similar phenolic compounds with experimentally determined electrochemical properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the observed properties.

While a specific QSPR model for "this compound" is not publicly documented, the general approach has been successfully applied to various classes of antioxidants.

Below is an illustrative data table showcasing the types of molecular descriptors that would be used in a QSPR study of "this compound" and related compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Oxidation Potential (V) |

| This compound | 362.60 | 8.2 | -5.1 | 1.5 | 0.45 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 220.35 | 5.3 | -5.5 | 1.2 | 0.52 |

| Hydroquinone | 110.11 | 0.6 | -5.8 | 1.0 | 0.60 |

| 2,6-Dimethylbenzene-1,4-diol | 138.16 | 1.8 | -5.6 | 1.1 | 0.55 |

Note: The data in this table is illustrative and intended to represent the type of data used in QSPR modeling. The predicted oxidation potentials are hypothetical.

Prediction of Material Performance based on Molecular Structure

QSPR models can be constructed to predict these performance-related properties. For example, a model could be developed to predict the antioxidant efficacy of a series of alkylated hydroquinones, including "this compound", in a particular polymer matrix. The input to such a model would be a set of molecular descriptors, and the output would be a measure of performance, such as the induction period for oxidation.

The development of such predictive models relies on the availability of a consistent set of experimental data for a range of related compounds. While specific models for "this compound" are not found in public literature, the methodology is a standard practice in the chemical industry for the rational design of new materials.

An illustrative table for predicting material performance is presented below.

| Compound Name | Predicted Solubility in Polypropylene (B1209903) ( g/100g ) | Predicted Volatility (Pa at 100°C) | Predicted Antioxidant Efficacy (Inhibition %) |

| This compound | 2.5 | 0.01 | 95 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 1.5 | 0.5 | 88 |

| Hydroquinone | 0.1 | 10 | 75 |

| 2,6-Dimethylbenzene-1,4-diol | 0.8 | 2 | 85 |

Note: The data in this table is illustrative and intended to represent the type of data used in QSPR modeling for material performance prediction. The predicted values are hypothetical.

Future Directions and Emerging Research Frontiers

Development of Green and Sustainable Synthetic Routes for Alkylated Hydroquinones

The industrial synthesis of alkylated hydroquinones has traditionally relied on methods that may involve harsh conditions, hazardous reagents, and fossil-fuel-derived starting materials. A significant and necessary future direction is the development of green and sustainable synthetic pathways. Research in this area would focus on minimizing environmental impact while maximizing efficiency and safety.

Key research objectives include:

Renewable Feedstocks: An alternative route to hydroquinone (B1673460), and by extension its alkylated derivatives, has been developed using glucose as a starting material, which is non-toxic and derived from renewable plant polysaccharides. nih.govacs.org This process involves the microbial conversion of glucose to quinic acid, which is then chemically transformed into hydroquinone. nih.govacs.org Adapting this bio-inspired approach for the synthesis of 2,6-Bis(6-methylheptyl)benzene-1,4-diol would represent a major step towards sustainability.

Benign Solvents and Catalysts: Efforts are being made to replace traditional organic solvents with more environmentally friendly alternatives, such as water. ijche.com A novel, low-cost synthesis for the disodium (B8443419) salt of hydroquinone has been demonstrated using water as the solvent, offering a safer alternative to methanol-based processes. ijche.com Furthermore, the use of recyclable copper catalysts for producing hydroquinone derivatives at ambient temperature and pressure presents a significant improvement over energy-intensive methods. google.com

Atom Economy and Waste Reduction: Green synthetic strategies prioritize atom economy. Processes using hydrogen peroxide as an oxidant are advantageous because their primary byproduct is water, a non-polluting compound. google.comgoogle.com Electrochemical synthesis is another emerging green alternative, offering high selectivity and reducing the need for chemical oxidants or reducing agents. acs.org Future work will involve adapting these principles to the specific alkylation steps required to produce this compound, potentially through direct alkylation of hydroquinone using green catalysts or electrosynthesis.

Exploration of this compound in Advanced Energy Storage Technologies

Organic redox flow batteries (ORFBs) are a promising technology for large-scale energy storage, and quinone/hydroquinone-based molecules are leading candidates for use as electroactive species. nih.govresearchgate.net This is due to their ability to undergo a reversible two-electron, two-proton redox reaction, which can lead to high energy densities. harvard.edursc.org The specific structure of this compound makes it an intriguing candidate for next-generation ORFBs.

Future research will likely investigate:

Non-Aqueous Systems: The long, nonpolar bis(6-methylheptyl) chains would significantly increase the solubility of the molecule in organic solvents compared to unsubstituted hydroquinone. This opens the door for its use in non-aqueous RFBs, which can achieve higher cell voltages than their aqueous counterparts.

Electrochemical Stability: A major challenge for organic electrolytes is stability over many charge-discharge cycles. nih.gov Research has shown that fully substituting the benzene (B151609) ring on the hydroquinone core can significantly enhance stability and reduce capacity decay. nih.gov The bulky alkyl groups on this compound could sterically hinder dimerization and other degradation reactions, a key focus for future stability studies.

Redox Potential Tuning: The redox potential of hydroquinones can be tuned by adding electron-donating or electron-withdrawing groups to the aromatic ring. nih.gov The alkyl groups on this compound are electron-donating, which would lower its redox potential. This could make it suitable as an anolyte (negative electrolyte) in an all-quinone flow battery. Future research would involve precise measurement of its redox potential and pairing it with a suitable high-potential quinone-based catholyte.

Table 1: Electrochemical Properties of Selected Hydroquinone Derivatives for Flow Batteries

| Compound | Key Structural Feature | Reported Application/Property | Potential Relevance for Study |

|---|---|---|---|

| Benzoquinone/Hydroquinone | Unsubstituted Core | Prototypical redox couple for aqueous flow batteries; current densities >500 mA/cm² achieved. researchgate.netharvard.edu | Baseline for comparing performance enhancements from alkylation. |

| 2,6-dimethyl-3,5-bis(morpholinomethylene)benzene-1,4-diol | Fully substituted ring | Demonstrated high stability as a catholyte with a low capacity decay of 0.45%/day. nih.gov | Shows the value of full substitution for preventing degradation. |

| 9,10-Anthraquinone-2,7-disulphonic acid (AQDS) | Fused rings with solubilizing groups | Used in early demonstrations of high-performance aqueous organic flow batteries. rsc.org | Highlights the strategy of using functional groups to tailor properties like solubility. |

| Hydroquinone Sulfonic Acid (HQS) | Sulfonic acid group for aqueous solubility | Used as a catholyte in a high-voltage (3.7 V) aqueous lithium battery with a theoretical energy density of 833 Wh/kg. lidsen.com | Demonstrates the potential for high energy density applications. |

Integration into Responsive and Adaptive Materials Systems

Stimuli-responsive or "smart" materials can change their properties in response to external triggers. The reversible redox chemistry of the hydroquinone/quinone couple makes it an ideal functional unit for such systems. Integrating this compound into polymers and other materials could create novel responsive systems.

Emerging research frontiers include:

Redox-Switchable Polymers: The conversion between the hydroquinone and quinone forms involves significant changes in electronic structure, polarity, and hydrogen-bonding capability. By incorporating this compound into a polymer backbone or as a side chain, it may be possible to create materials whose mechanical properties, solubility, or optical characteristics can be switched using an electrochemical signal.

Self-Healing Materials: The hydroquinone moiety could be used as a reversible cross-linking point in a polymer network. Oxidation to the quinone form could break these cross-links, allowing the material to flow and "heal" a scratch, with subsequent reduction reforming the network. The long alkyl chains could enhance processability and influence the viscoelastic properties of the material.

Responsive Interfaces and Membranes: Grafting these molecules onto a surface could allow for the creation of interfaces with tunable hydrophobicity. The hydroquinone form is more polar than the quinone form. This switch could be used to control the flow of fluids in microfluidic devices or to modulate the adhesion of the surface. A material incorporating 1-hydroquinol-1,2,2-triphenylethene (HQTPE) has been shown to exhibit dual responsiveness to both redox and pH changes, highlighting the potential of this approach. nih.gov

Advanced Computational Design of Novel Derivatives with Tailored Properties

In silico methods, including high-throughput computational screening and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for accelerating materials discovery. researchgate.net These approaches can predict the properties of molecules before they are ever synthesized, saving significant time and resources.

Future computational studies on this compound and its analogues will likely focus on:

High-Throughput Virtual Screening: Using Density Functional Theory (DFT), large virtual libraries of derivatives can be screened to predict key properties for energy storage, such as redox potential (E⁰) and aqueous solubility (ΔGsolv). rsc.orgresearchgate.net This would allow researchers to computationally identify derivatives of this compound with, for example, an optimized redox potential for a specific battery chemistry by modifying the alkyl chains or adding other substituents.